molecular formula C18H15F3N6O2 B2446029 4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phthalazin-1(2H)-one CAS No. 2034262-73-0

4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phthalazin-1(2H)-one

Cat. No. B2446029
CAS RN: 2034262-73-0
M. Wt: 404.353
InChI Key: DDVMKZBZSGGHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C18H15F3N6O2 and its molecular weight is 404.353. The purity is usually 95%.
The exact mass of the compound 4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phthalazin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study focused on the synthesis of new derivatives, including compounds related to the pyrimidin-4-yl)piperazine motif, which were evaluated for their antiproliferative effects against human cancer cell lines. This research highlighted the potential of these compounds in the development of anticancer agents, with specific derivatives showing significant activity (Mallesha et al., 2012).

Antimicrobial Activity Evaluation

Research into dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which incorporate the pyrimidin-2-yl)piperazine structure, revealed significant antimicrobial properties. These findings contribute to the understanding of how such compounds can be utilized in the fight against microbial infections (Yurttaş et al., 2016).

Development of Electron Transporting Materials

Studies on pyrimidine-containing compounds for electronic applications demonstrate the utility of these molecules in creating materials with high electron mobility and stability. Such materials are crucial for the advancement of electronic devices and technologies (Yin et al., 2016).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

Research involving the synthesis of novel compounds derived from visnaginone and khellinone, incorporating the pyrimidin-4-yl motif, has shown promising anti-inflammatory and analgesic activities. These studies provide a foundation for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Drug Metabolism and Pharmacokinetics

Investigations into the metabolism and pharmacokinetics of compounds featuring the pyrimidin-2-yl)piperazine unit, such as in the context of dipeptidyl peptidase IV inhibitors, offer insights into their bioavailability, metabolic pathways, and potential therapeutic applications (Sharma et al., 2012).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It has been implicated in several types of cancers when mutated or fused .

Mode of Action

Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This inhibition is effective against both the wild-type RET protein and several common RET oncogenic mutations .

Biochemical Pathways

By inhibiting the RET protein, Pralsetinib affects several downstream signaling pathways involved in cell proliferation and survival . This includes pathways like the MAPK/ERK and PI3K/AKT pathways . The disruption of these pathways leads to the inhibition of tumor cell growth .

Pharmacokinetics

Its bioavailability would be influenced by factors such as its absorption rate, distribution in the body, metabolism rate, and the rate and route of excretion .

Result of Action

The inhibition of RET by Pralsetinib leads to the suppression of tumor cell growth . In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, Pralsetinib effectively inhibits tumor growth driven by various RET mutations and fusions in NSCLC and thyroid cancer xenografts, without inhibiting VEGFR2 .

Action Environment

The action, efficacy, and stability of Pralsetinib can be influenced by various environmental factors. These could include the presence of other drugs, the patient’s health status, genetic factors, and specific characteristics of the tumor environment .

properties

IUPAC Name

4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O2/c19-18(20,21)13-9-14(23-10-22-13)26-5-7-27(8-6-26)17(29)15-11-3-1-2-4-12(11)16(28)25-24-15/h1-4,9-10H,5-8H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVMKZBZSGGHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phthalazin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.